molecular formula C6H4(NO2)2<br>C6H4N2O4<br>C6H4N2O4 B086053 1,4-Dinitrobenzene CAS No. 100-25-4

1,4-Dinitrobenzene

Cat. No.: B086053
CAS No.: 100-25-4
M. Wt: 168.11 g/mol
InChI Key: FYFDQJRXFWGIBS-UHFFFAOYSA-N
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Description

1,4-Dinitrobenzene is an organic compound with the chemical formula C6H4(NO2)2. It is one of the three isomers of dinitrobenzene, the others being 1,2-dinitrobenzene and 1,3-dinitrobenzene. The 1,4-isomer is the most symmetrical and is characterized by its pale yellow solid appearance. This compound is soluble in organic solvents but has limited solubility in water .

Biochemical Analysis

Biochemical Properties

1,4-Dinitrobenzene interacts with various biomolecules in biochemical reactions. For instance, it has been found to interact with biothiols in aqueous media . These biological nucleophiles with thiol groups have been widely used as a reference in nucleophile reactivity assays due to their prevalence .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, a study on Wistar rats showed that exposure to this compound increased spermic and testicular hydrogen peroxide and lipid peroxidation levels . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been found that the amino group of 4-nitrobenzenamine can be oxidized to a nitro group by trifluoroperoxyacetic acid . This suggests that this compound can exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, a study showed that exposure of male Wistar rats to this compound for 14 days increased spermic and testicular hydrogen peroxide and lipid peroxidation levels . This indicates that this compound has long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, oral exposure of male Wistar rats to 50 or 75 mg/kg, or dermal exposure to 1000 or 2000 mg/kg, of this compound for 14 days resulted in increased spermic and testicular hydrogen peroxide and lipid peroxidation levels . This suggests that there may be threshold effects observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, in higher organisms like male Wistar rats, the main metabolic pathway includes the reduction of the 4-nitro group of this compound to the amino group, followed by acetylation of the resulting amino function and oxidation of one of the methyl groups .

Preparation Methods

1,4-Dinitrobenzene is typically synthesized from 4-nitroaniline through a process of diazotization followed by treatment with sodium nitrite in the presence of a copper catalyst . The reaction conditions involve maintaining a controlled temperature and pH to ensure the efficient conversion of 4-nitroaniline to this compound. Industrial production methods often employ similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired product quality.

Chemical Reactions Analysis

1,4-Dinitrobenzene undergoes several types of chemical reactions, including:

    Reduction: It can be reduced to 1,4-diaminobenzene using reducing agents such as iron and hydrochloric acid.

    Substitution: The nitro groups can be substituted by nucleophiles in the presence of a base, leading to the formation of various substituted benzene derivatives.

    Oxidation: Although less common, this compound can undergo oxidation under specific conditions to form more complex nitro compounds.

Common reagents used in these reactions include sodium borohydride for reduction and potassium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dinitrobenzene has several applications in scientific research and industry:

Comparison with Similar Compounds

1,4-Dinitrobenzene can be compared with its isomers, 1,2-dinitrobenzene and 1,3-dinitrobenzene:

The uniqueness of this compound lies in its symmetrical structure, which imparts distinct physical and chemical properties compared to its isomers.

Properties

IUPAC Name

1,4-dinitrobenzene
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InChI

InChI=1S/C6H4N2O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H
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InChI Key

FYFDQJRXFWGIBS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C6H4N2O4, Array
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DSSTOX Substance ID

DTXSID0021836
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Molecular Weight

168.11 g/mol
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Physical Description

P-dinitrobenzene is a colorless to yellow solid. Sinks and mixes slowly with water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], WHITE-TO-PALE-YELLOW CRYSTALS., Pale-white or yellow solid.
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Boiling Point

570.2 °F at 760 mmHg (USCG, 1999), 297 °C, 299 °C, 570 °F
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Flash Point

302 °F (USCG, 1999), 302 °F, 150 °C
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Solubility

0.01 % (NIOSH, 2023), Sol in acetone, benzene, 1 g dissolves in 12,500 ml cold water, 555 ml boiling water, 300 ml alcohol; sparingly soluble in chloroform, and ethyl acetate., In water, 69 mg/l @ 25 °C., Solubility in water: none, 0.01%
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Density

1.625 at 64.4 °F (USCG, 1999) - Denser than water; will sink, 1.625 @ 18 °C/4 °C, 1.6 g/cm³, 1.63
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Vapor Density

5.8 (air= 1 at boiling point of dinitrobenzene) /Dinitrobenzene, all isomers/, Relative vapor density (air = 1): 5.8
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Vapor Pressure

0.0000261 [mmHg], < 1 mm Hg at 20 °C /Dinitrobenzene, all isomers/, Vapor pressure, kPa at 20 °C:
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Color/Form

White crystals, Colorless to yellow monoclinic needles, Pale white or yellow, crystalline or solid.

CAS No.

100-25-4
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Melting Point

343.4 °F (USCG, 1999), 174 °C, 173-174 °C, 343 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,4-Dinitrobenzene?

A1: this compound has a molecular formula of C6H4N2O4 and a molecular weight of 168.11 g/mol.

Q2: How does the structure of this compound affect its vibrational spectra?

A2: The nitro antisymmetric stretching mode (vas(NO2)) of this compound appears at a higher frequency than other nitrobenzenes, while its symmetric stretching mode (vs(NO2)) is lower. [] This is attributed to the specific arrangement of the nitro groups in the para position.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Researchers have utilized various spectroscopic techniques to study this compound, including Infrared (IR) spectroscopy, Electron Spin Resonance (ESR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy. These techniques provide insights into the vibrational frequencies, electronic structure, and interactions of the molecule with other species.

Q4: How does the solvent environment affect the electrochemical behavior of this compound?

A4: Studies have shown that the electrochemical reduction of this compound is significantly influenced by the solvent. For instance, in acetonitrile, two distinct one-electron reduction waves are observed, whereas in room temperature ionic liquids like butylmethyl imidazolium-BF4 (BMImBF4), these waves collapse into a single two-electron wave. [] This highlights the role of solvent properties on the electron transfer processes of the molecule.

Q5: What factors influence the stability of this compound radical anions in solution?

A5: Solvent properties play a crucial role in the stability and electronic structure of this compound radical anions. Protic solvents tend to promote charge localization, while aprotic solvents with similar dielectric constants may lead to delocalization. [] This emphasizes the importance of specific solvent-solute interactions.

Q6: How does this compound interact with Grignard reagents?

A6: The reaction of this compound with Grignard reagents leads to two primary pathways: the formation of a nitroarene radical anion (redox product) and the formation of 6-alkyl-2-nitro-5-acinitrocyclohexa-1,2-diene (addition product). [] Factors such as temperature, solvent polarity, and steric hindrance influence the product distribution in this reaction.

Q7: Can this compound be used for sensing applications?

A7: Yes, this compound has been explored for sensing applications. It acts as a fluorescence quencher for specific conjugated polymers, enabling its detection at low concentrations. This property is particularly relevant for explosives sensing. [, , ]

Q8: How does this compound interact with montmorillonite clay?

A8: Sorption of this compound to montmorillonite clay is primarily driven by cation-polar interactions with exchangeable cations present in the clay interlayers. [, ] This interaction is influenced by factors like the type of exchangeable cation and the solvent used.

Q9: Can this compound undergo nucleophilic aromatic substitution?

A9: Yes, this compound can undergo nucleophilic aromatic substitution reactions. For instance, it reacts with sodium phenoxide and hindered 2,6-substituted phenoxides to yield diphenyl ethers. [] The presence of the electron-withdrawing nitro groups activates the aromatic ring towards nucleophilic attack.

Q10: How do computational methods help in understanding the properties of this compound?

A10: Computational chemistry plays a vital role in elucidating the properties of this compound. Techniques like density functional theory (DFT) are employed to calculate molecular properties such as heats of formation, while molecular dynamics (MD) simulations provide insights into solvation behavior and interactions with other molecules. [, ]

Q11: Can we predict the environmental fate of this compound using computational tools?

A11: Yes, computational methods can be used to predict the partitioning behavior of this compound in different environmental compartments. For example, molecular dynamics simulations can estimate partition coefficients like 1-octanol-water (Kow) and air-water (Henry's law constant), providing valuable information about its potential for bioaccumulation and transport in the environment. []

Q12: How do substituents on the benzene ring influence the electron transfer behavior of dinitrobenzene radical anions?

A12: The position and nature of substituents on the benzene ring play a crucial role in determining the charge distribution and electron transfer properties of dinitrobenzene radical anions. For instance, ortho-substitution with methyl groups can hinder the planarity of the nitro groups, leading to charge localization and a decrease in the rate of intramolecular electron transfer. [] On the other hand, electron-donating groups like amino or oxido substituents can enhance conjugation, promoting charge delocalization.

Q13: What are the known toxicological effects of this compound?

A13: this compound exhibits toxicity to aquatic organisms like Oryzias latipes. Studies have demonstrated adverse effects on fish at different concentrations, impacting parameters like Na+/K+-ATPase activity. [] The compound has also been shown to inhibit nitric oxide synthase (NOS) in various mammalian systems, including rat cerebellar, bovine endothelial, and inducible NOS. []

Q14: Are there structure-activity relationships for the toxicity of nitrobenzenes?

A14: Yes, the toxicity of nitrobenzenes, including this compound, is often related to their molecular orbital energies, particularly the energy of the lowest unoccupied molecular orbital (E(LUMO)). [] Nitrobenzenes can act as pro-electrophiles and undergo intracellular reduction to form potentially toxic C-nitroso compounds. The E(LUMO) value can serve as an indicator of their electrophilic reactivity and thus, their toxicity.

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